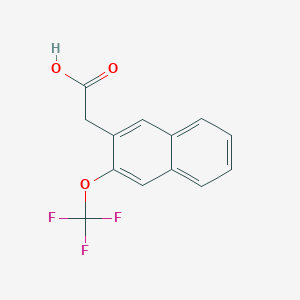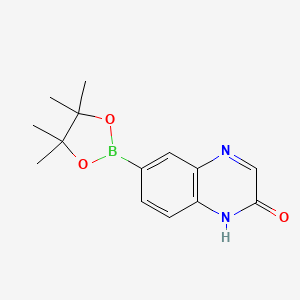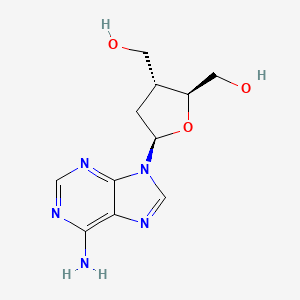
Adenosine, 2',3'-dideoxy-3'-(hydroxymethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through a glycosidic bond formation.
Introduction of Dimethanol Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its interactions with biological macromolecules such as DNA and proteins. Its purine base is of particular interest due to its similarity to nucleotides.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” involves its interaction with specific molecular targets. The purine base can bind to nucleic acids or proteins, influencing various biological processes. The tetrahydrofuran ring and dimethanol groups may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside composed of adenine attached to a ribose sugar.
Guanosine: A nucleoside composed of guanine attached to a ribose sugar.
Inosine: A nucleoside composed of hypoxanthine attached to a ribose sugar.
Uniqueness
“((2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,3-diyl)dimethanol” is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring and dimethanol groups. These features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
130469-38-4 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(3-18)19-8/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 |
InChI Key |
ROKFTZONUGKALY-BWZBUEFSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)CO |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


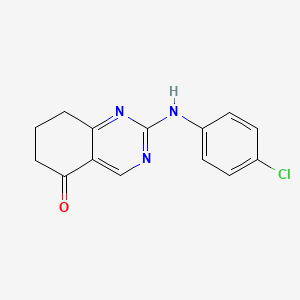

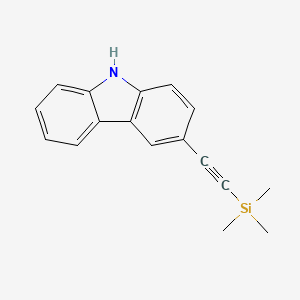
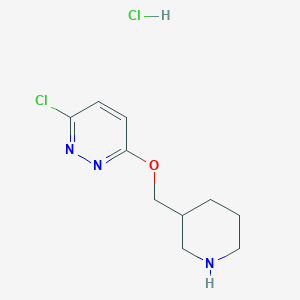
![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

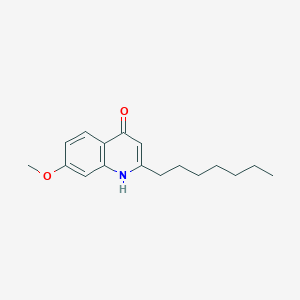
![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)

